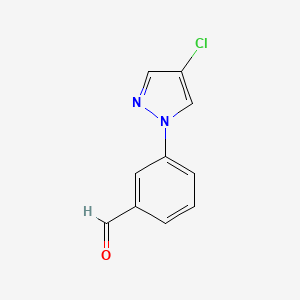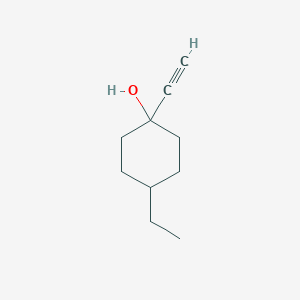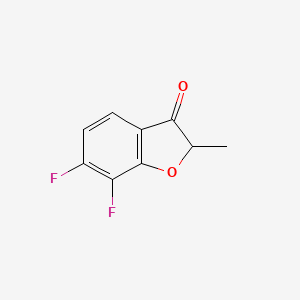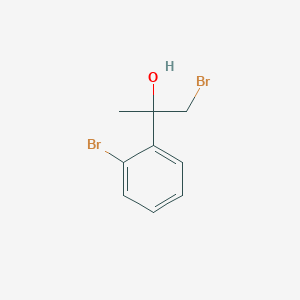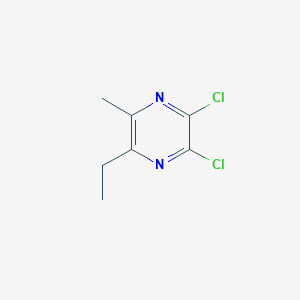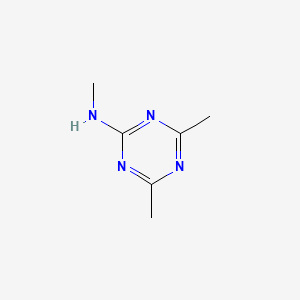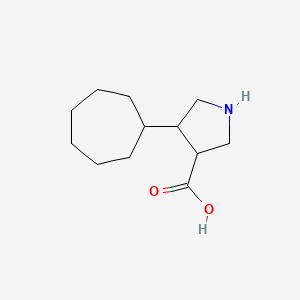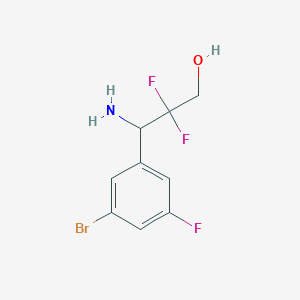
3-Amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-OL: is a chemical compound characterized by the presence of amino, bromo, and fluoro groups attached to a difluoropropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-OL typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromo group to the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms on the aromatic ring.
Amination: Introduction of an amino group to the propanol backbone.
Difluorination: Addition of two fluorine atoms to the propanol backbone.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino, bromo, and fluoro groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may be used to study the effects of halogenated compounds on biological systems.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The presence of amino, bromo, and fluoro groups can influence its binding affinity and specificity. The pathways involved may include signal transduction or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
- 3-Amino-3-(3-bromo-5-fluorophenyl)propan-1-OL
- 3-Amino-3-(3-bromo-5-fluorophenyl)propanoic acid
Comparison: Compared to similar compounds, 3-Amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-OL is unique due to the presence of two fluorine atoms on the propanol backbone. This structural feature may confer distinct chemical and biological properties, such as increased stability or altered reactivity.
Properties
Molecular Formula |
C9H9BrF3NO |
|---|---|
Molecular Weight |
284.07 g/mol |
IUPAC Name |
3-amino-3-(3-bromo-5-fluorophenyl)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C9H9BrF3NO/c10-6-1-5(2-7(11)3-6)8(14)9(12,13)4-15/h1-3,8,15H,4,14H2 |
InChI Key |
PRXVICJHPCKGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(C(CO)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Thian-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13298915.png)

![2-[(Furan-2-ylmethyl)amino]propan-1-ol](/img/structure/B13298925.png)
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide](/img/structure/B13298929.png)
![N-[(2,6-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B13298934.png)
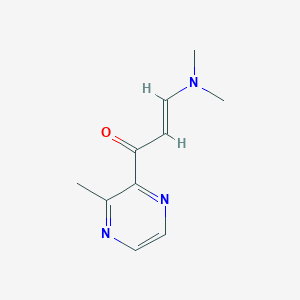
![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13298950.png)
